molecular formula C14H15BrN2O3S B300910 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300910
M. Wt: 371.25 g/mol
InChI Key: YCMCMPYYGSTXNM-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BEMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BEMI has a unique molecular structure that makes it an attractive candidate for the development of new drugs, catalysts, and sensors.

Mechanism of Action

The exact mechanism of action of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to interact with cellular membranes, leading to alterations in membrane fluidity and permeability.
Biochemical and Physiological Effects:
5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone inhibits the growth of various bacterial and fungal strains. 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its ease of synthesis and relatively low cost. 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new drugs based on the structure of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. Studies have shown that 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exhibits potent antimicrobial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer agents. Another potential direction for research is the use of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone as a catalyst in organic synthesis reactions. Finally, the use of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the preparation of metal-organic frameworks and metal nanoparticles is an area of active research.

Synthesis Methods

The synthesis of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been investigated for its potential use as a catalyst in organic synthesis reactions. In material science, 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been used to prepare metal nanoparticles and as a precursor for the synthesis of metal-organic frameworks.

properties

Product Name

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H15BrN2O3S/c1-4-20-12-6-8(9(15)7-11(12)19-3)5-10-13(18)17(2)14(21)16-10/h5-7H,4H2,1-3H3,(H,16,21)/b10-5-

InChI Key

YCMCMPYYGSTXNM-YHYXMXQVSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C)Br)OC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OC

Origin of Product

United States

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